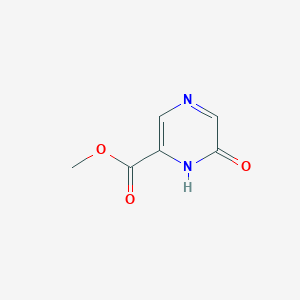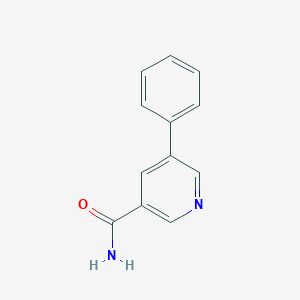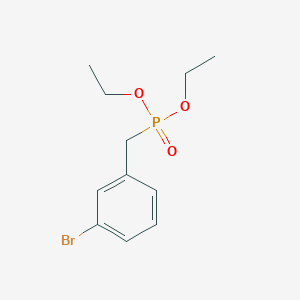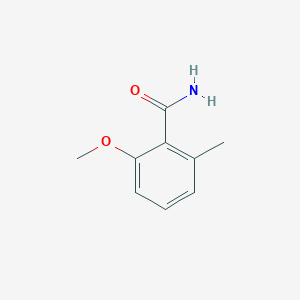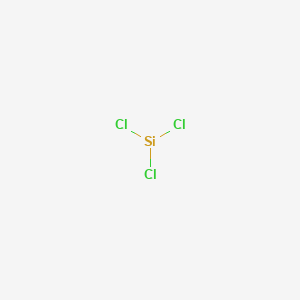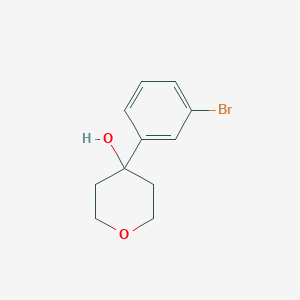
4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL
Descripción general
Descripción
The compound “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” is a brominated organic compound. Brominated compounds are often used in medicinal chemistry due to their unique reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” were not found, there are general methods for synthesizing brominated compounds and tetrahydropyrans .
Chemical Reactions Analysis
The chemical reactions involving “4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL” are not available in the literature .
Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, purity, and physical form can be determined using various analytical techniques .
Aplicaciones Científicas De Investigación
Biomedical Applications
The compound 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, similar to its derivative mentioned in a study by Ryzhkova et al. (2020), holds promise in biomedical applications. The study focused on the synthesis of a related compound with potential use in regulating inflammatory diseases as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Organic Synthesis Research
In organic chemistry, derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL are used to study multicomponent reactions. Dintzner et al. (2012) described an undergraduate research project exploring the synthesis of a related compound via an environmentally friendly reaction, demonstrating its utility in educational and research settings (Dintzner, Maresh, Kinzie, Arena, & Speltz, 2012).
Kinetic and Mechanistic Studies
Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of compounds including derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL. Their research provides insights into the kinetics and mechanism of these reactions, which are crucial for understanding the behavior of these compounds under thermal conditions (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).
Photochemical Research
Mori and Maeda (1991) explored the photochemical reactions of derivatives of 4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL, revealing their behavior under light irradiation. This research contributes to the understanding of photochemical properties of these compounds, which is important in fields like materials science and photochemistry (Mori & Maeda, 1991).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-bromophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGDFOCHJHXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-OL | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
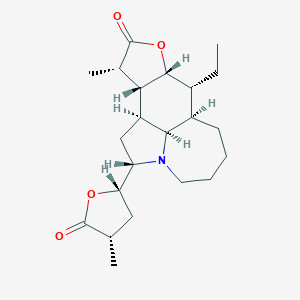
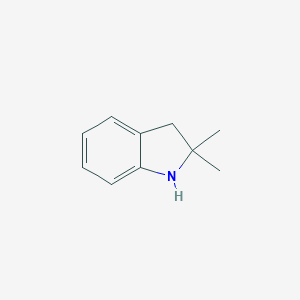
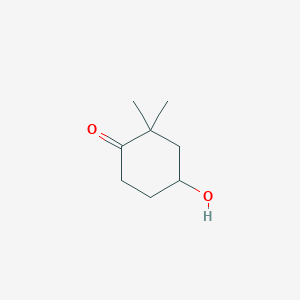
![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)
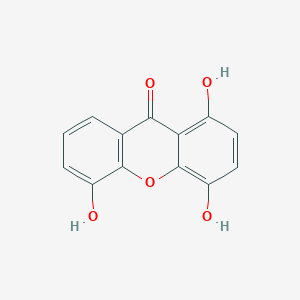
![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)
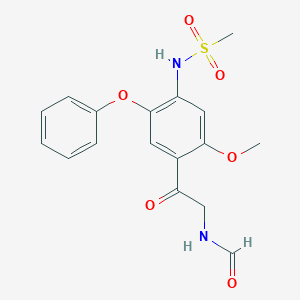
![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)
